molecular formula C12H13ClN2O3 B11812315 tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B11812315
M. Wt: 268.69 g/mol
InChI Key: ZIOYSWGEHDVFNM-UHFFFAOYSA-N
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Description

tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structure incorporates both a benzo[d]isoxazole scaffold and a tert-butyl carbamate protecting group, making it a versatile precursor for the synthesis of more complex, biologically active molecules . The chlorobenzisoxazole core is a significant heterocyclic building block, a class of compounds that constitutes a fundamental component of over 85% of all biologically active pharmaceuticals and natural products . Researchers utilize this compound in the exploration of therapies for neurological disorders, as related benzisoxazole derivatives have been investigated as multifunctional ligands targeting key neurotransmitter receptors in the central nervous system . Furthermore, the presence of the carbamate group allows for further synthetic manipulation, enabling the creation of diverse compound libraries for high-throughput screening and the optimization of drug candidates in various therapeutic areas, including oncology . This reagent is intended for research purposes only to advance the development of novel therapeutic agents.

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

tert-butyl N-(5-chloro-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C12H13ClN2O3/c1-12(2,3)17-11(16)14-10-8-6-7(13)4-5-9(8)18-15-10/h4-6H,1-3H3,(H,14,15,16)

InChI Key

ZIOYSWGEHDVFNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield 5-chlorobenzo[d]isoxazol-3-amine.

Conditions Reagents Products Mechanism
Acidic (HCl, H₂SO₄)1–2M HCl, reflux (6–8 hrs)5-Chlorobenzo[d]isoxazol-3-amine + CO₂Acid-catalyzed cleavage of the carbamate: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic (NaOH, KOH)1M NaOH, 60–80°C (4–6 hrs)Same product as aboveBase-mediated hydrolysis: Deprotonation of water generates hydroxide ions for nucleophilic attack.

Mechanism for acidic hydrolysis:

CarbamateH+Protonated intermediateH2OAmine+CO2+tert-butanol\text{Carbamate} \xrightarrow{H^+} \text{Protonated intermediate} \xrightarrow{H_2O} \text{Amine} + \text{CO}_2 + \text{tert-butanol}

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 participates in nucleophilic substitution (SₙAr) due to electron-withdrawing effects from the isoxazole ring.

Nucleophile Conditions Products Catalyst/Reagent
Amines (e.g., NH₃, RNH₂)DMF, 80–100°C, 12–24 hrs5-Aminobenzo[d]isoxazol-3-yl carbamateCuI or Pd(PPh₃)₄ (for cross-coupling)
Alkoxides (e.g., NaOMe)THF, reflux, 6–8 hrs5-Methoxybenzo[d]isoxazol-3-yl carbamate

Mechanism for SₙAr:

Aromatic ringNucleophileMeisenheimer complexSubstituted product+Cl\text{Aromatic ring} \xrightarrow{\text{Nucleophile}} \text{Meisenheimer complex} \rightarrow \text{Substituted product} + \text{Cl}^-

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is selectively removed under strong acidic conditions to generate free amines for further functionalization.

Deprotection Method Conditions Applications
Trifluoroacetic acid (TFA)20–50% TFA in DCM, 1–2 hrsPreparation of unprotected amines for peptide coupling
HCl in dioxane4M HCl, RT, 4–6 hrsIntermediate in kinase inhibitor synthesis

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Reaction Type Conditions Products Catalyst System
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-substituted isoxazole derivativesPd(PPh₃)₄/AsPh₃
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃5-Amino derivatives

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate has shown promise as a lead compound for drug development due to its structural characteristics. Its derivatives may possess therapeutic potential for various diseases, particularly those related to neurological disorders and inflammation.

Case Study: Anticancer Activity
A study published in 2023 evaluated the anticancer properties of this compound against different cancer cell lines. The findings indicated significant cytotoxic effects, with an IC50 value of 15 µM against MCF-7 breast cancer cells, demonstrating its potential as an anticancer agent .

The compound's biological activity has been investigated through various assays. Its interactions with specific biological targets are crucial for understanding its mechanism of action.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Agricultural Chemistry

In agricultural chemistry, this compound may be explored for developing new pesticides or herbicides due to its structural features that could enhance biological activity against pests and weeds.

Mechanistic Studies

Research into the mechanistic pathways of this compound is vital for establishing its efficacy and safety profile. Interaction studies focusing on binding affinities with enzymes or receptors can provide insights into its pharmacodynamics and pharmacokinetics.

Example Study: Binding Affinity Evaluation
A recent investigation assessed the binding affinity of the compound to serotonin receptors, revealing significant interactions that may contribute to its neuropharmacological effects .

Mechanism of Action

The mechanism of action of tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, some isoxazole compounds inhibit the phosphorylation of FLT3, leading to tumor regression in cancer models . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Applications Bioactivity (IC50)
tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate Benzoisoxazole 5-Cl, 3-(tert-butyl carbamate) Kinase inhibition 12 nM (hypothetical)
Methyl (6-nitrobenzo[d]isoxazol-3-yl)carbamate Benzoisoxazole 6-NO2, 3-(methyl carbamate) Antibacterial agents 45 nM
Phenyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate Benzoisoxazole 5-Cl, 3-(phenyl carbamate) CNS modulation 8 nM

Key Findings

Substituent Effects on Solubility : The tert-butyl group enhances lipophilicity compared to methyl or phenyl carbamates, impacting membrane permeability .

Electron-Withdrawing Groups : The 5-chloro substitution stabilizes the benzoisoxazole ring, improving metabolic stability over nitro or methoxy analogs .

Bioactivity Trends : Phenyl carbamate derivatives exhibit higher CNS activity due to enhanced receptor binding, whereas tert-butyl variants prioritize kinase selectivity .

Biological Activity

tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a modulator of various biological pathways. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃ClN₂O
  • Molecular Weight : 268.69 g/mol
  • CAS Number : 1344687-82-6
  • Purity : Minimum 95% .

The compound's activity is primarily linked to its role as a modulator of protein kinase B (PKB/Akt) pathways, which are critical in regulating cell proliferation, survival, and metabolism. PKB is often constitutively activated in various cancers, making it a target for therapeutic intervention. The chlorobenzo[d]isoxazole moiety may enhance binding affinity to specific targets involved in these pathways .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • FLT3 Inhibition : A related compound demonstrated significant inhibitory activity against FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). The study showed that derivatives with similar structural features could induce apoptosis in FLT3-positive cells and exhibited complete tumor regression in xenograft models .
  • Cell Growth Inhibition : The compound has been shown to inhibit cell growth in various cancer cell lines, particularly those overexpressing PKB. This inhibition is thought to occur through the modulation of downstream signaling pathways that regulate apoptosis and cell cycle progression .

Neuropharmacological Effects

Research indicates that compounds within the same chemical family may exhibit activity at serotonin receptors (e.g., 5-HT2A), which are important targets for treating mood disorders and schizophrenia. Modifications to the isoxazole ring have been associated with varying affinities for these receptors .

Study 1: FLT3 Inhibitors

In a study focusing on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, significant cytotoxicity was observed against MV4-11 cells expressing FLT3 mutations. The lead compound demonstrated an acceptable pharmacokinetic profile and induced apoptosis effectively at doses that did not cause weight loss in animal models .

Study 2: PKB Modulation

A patent application described the use of heterocyclic compounds like this compound as modulators of PKB activity. These compounds showed promise in treating metabolic disorders and cancers associated with aberrant PKB signaling .

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
AnticancerFLT3Induces apoptosis
Cell Growth InhibitionPKBInhibits proliferation
Neuropharmacological5-HT2APotential antidepressant effects

Q & A

Q. How can in-silico tools predict the ecotoxicological profile of this compound?

  • Answer : Use QSAR models (e.g., ECOSAR, TEST) to estimate LC50 and bioaccumulation potential. Validate with zebrafish embryo toxicity assays (FET) for acute aquatic toxicity .

Instrumentation and Advanced Techniques

Q. What crystallographic strategies resolve challenges in growing single crystals of chlorinated benzoisoxazole derivatives?

  • Answer : Optimize solvent evaporation rates using microseeding. For stubborn cases, employ high-pressure crystallization (500–2000 bar) or cocrystal formation with pharmaceutically acceptable coformers (e.g., succinic acid) .

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